
Fmoc-5-amino-2-methoxybenzoic acid
Overview
Description
Fmoc-5-amino-2-methoxybenzoic acid is an important organic intermediate used in various fields such as agrochemicals, pharmaceuticals, and dyestuffs . It is a derivative of benzoic acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, making it useful in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5-amino-2-methoxybenzoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of 5-amino-2-methoxybenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-5-amino-2-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions.
Coupling Reactions: The compound can be used in peptide synthesis, where the amino group reacts with carboxyl groups of other amino acids.
Common Reagents and Conditions
Fmoc Removal: The Fmoc group can be removed using a weak base such as piperidine.
Coupling Reagents: Common reagents for coupling reactions include carbodiimides like DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole).
Major Products Formed
The major products formed from these reactions include peptides and other amino acid derivatives, depending on the specific reactions and conditions used .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-5-amino-2-methoxybenzoic acid is used as a building block in the synthesis of various complex molecules, including substituted isoquinolinonaphthyridines, quinazolinones, and imidazobenzodiazepines .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of peptides and proteins, which are crucial for studying biological processes and developing therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of dyes and agrochemicals .
Mechanism of Action
The mechanism of action of Fmoc-5-amino-2-methoxybenzoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-2-amino-5-methoxybenzoic acid: Similar in structure but with different substitution patterns.
Fmoc-2-amino-4-methoxybenzoic acid: Another similar compound with a different position of the methoxy group.
Uniqueness
Fmoc-5-amino-2-methoxybenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of molecules it can be used to synthesize. Its specific structure makes it particularly useful in the synthesis of certain peptides and other complex organic molecules .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-28-21-11-10-14(12-19(21)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSQXIWQGECQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165073-03-0 | |
Record name | 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.